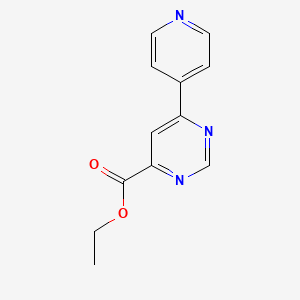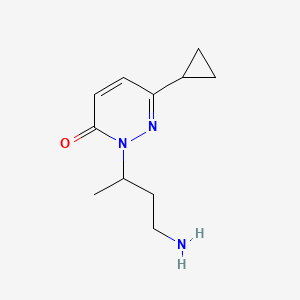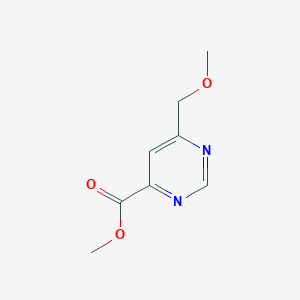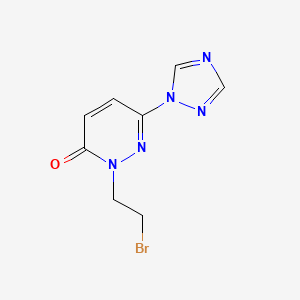
4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as 4-HM-3-MPPCA-t-B, is an organic compound that has been used in a variety of laboratory experiments and research studies. It is a derivative of piperidine, a nitrogen-containing cyclic compound that is found in a variety of plants and animals. 4-HM-3-MPPCA-t-B has been found to have a number of potential applications in scientific research, including as a catalyst, a reagent, and a substrate.
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B has been found to have a number of potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including the synthesis of 2-aryl-3-methylpiperidines. It has also been used as a reagent in the synthesis of 3-methyl-4-hydroxymethylphenyl-piperidine-1-carboxylic acid and its derivatives, as well as in the synthesis of 2-aryl-3-methylpiperidines. Additionally, 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B has been used as a substrate in the synthesis of 2-aryl-3-methylpiperidines and in the synthesis of 3-methyl-4-hydroxymethylphenyl-piperidine-1-carboxylic acid and its derivatives.
Wirkmechanismus
The mechanism of action of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of a variety of compounds. Specifically, it is believed that 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B helps to facilitate the formation of a carbon-carbon bond between two molecules. Additionally, it is believed that 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B helps to facilitate the formation of a carbon-nitrogen bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B are not fully understood. However, it is believed that the compound may have some potential therapeutic applications. For example, it has been suggested that 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B may have anti-inflammatory and analgesic properties. Additionally, it has been suggested that 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B may have antioxidant and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B in laboratory experiments has a number of advantages. Specifically, it is a relatively inexpensive and readily available compound, making it an ideal choice for a variety of experiments. Additionally, 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B is relatively stable and non-toxic, making it safe to use in a variety of experiments.
However, there are also some limitations to the use of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B in laboratory experiments. Specifically, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very reactive, making it difficult to use in a variety of reactions.
Zukünftige Richtungen
Given the potential therapeutic applications of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B, there are a number of potential future
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)-3-methylphenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-13-11-15(5-6-16(13)12-20)14-7-9-19(10-8-14)17(21)22-18(2,3)4/h5-6,11,14,20H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUUZSVQZUIQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















